molecular formula C19H25N3O3S B2356812 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 476459-30-0

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2356812
CAS No.: 476459-30-0
M. Wt: 375.49
InChI Key: LILUQJMTOMISPL-UHFFFAOYSA-N
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Description

N-(2-(tert-Butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group and a 3,4-dimethoxyphenyl acetamide moiety. The tert-butyl group enhances lipophilicity and metabolic stability, while the 3,4-dimethoxyphenyl substituent introduces electron-donating groups that may influence electronic properties and binding interactions .

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-19(2,3)22-18(13-10-26-11-14(13)21-22)20-17(23)9-12-6-7-15(24-4)16(8-12)25-5/h6-8H,9-11H2,1-5H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILUQJMTOMISPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)CC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide is a compound with notable biological activity, particularly in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a thieno[3,4-c]pyrazole core fused with a tert-butyl group and a dimethoxyphenyl acetamide moiety. Its molecular formula is C18_{18}H24_{24}N2_{2}O3_{3}S, and it has a molecular weight of approximately 344.46 g/mol.

The biological activity of this compound primarily involves interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Binding : It can bind to receptors that regulate physiological processes, influencing signaling pathways associated with various diseases.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies show that it has potential anticancer effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Activity : The compound has demonstrated activity against certain bacterial strains, suggesting its potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : It may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against human cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Evaluation : Research published in Pharmaceutical Biology assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on bacterial growth, particularly against Staphylococcus aureus .
  • Inflammation Model Study : In vitro experiments demonstrated that the compound reduced pro-inflammatory cytokine levels in macrophage cultures stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Comparative Analysis of Related Compounds

To contextualize the activity of this compound within its chemical class, a comparison with structurally related compounds is presented below:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amineLacks dimethoxy groupAntimicrobialSimpler structure
N-(2-(tert-butyl)-5-chloro-N-methylthieno[3,4-c]pyrazole)Contains chlorineAnticancerDifferent substituents
5-bromo-N-(thienopyrazol) benzamide derivativesHalogenated variantsVarying anticancer effectsHalogen substitution

Comparison with Similar Compounds

Comparison with Structurally Related Acetamide Derivatives

Structural and Electronic Features

The compound shares structural homology with other N-substituted 2-arylacetamides, such as 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (reported in ). Key differences include:

  • Core Heterocycle: The thieno[3,4-c]pyrazole ring in the target compound contrasts with the monocyclic thiazole in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. The bicyclic system may confer greater conformational rigidity and altered π-π stacking interactions.
  • Substituents: The 3,4-dimethoxyphenyl group (electron-donating) vs. 3,4-dichlorophenyl (electron-withdrawing) significantly alters electronic properties.
  • N-Substituent : The tert-butyl group in the target compound vs. a thiazolyl group in the analog influences steric shielding and metabolic stability .
Table 1: Structural and Electronic Comparison
Feature Target Compound 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Core Structure Thieno[3,4-c]pyrazole (bicyclic) Thiazole (monocyclic)
Aryl Substituent 3,4-Dimethoxyphenyl (electron-donating) 3,4-Dichlorophenyl (electron-withdrawing)
N-Substituent tert-Butyl Thiazol-2-yl
Polarity Moderate (methoxy groups) Low (chloro groups)
Melting Point Not reported 459–461 K

Crystallographic and Hydrogen-Bonding Behavior

The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide reveals inversion dimers stabilized by N–H⋯N hydrogen bonds (R₂²(8) motif). In contrast, the target compound’s thienopyrazole core and tert-butyl group may disrupt such motifs, favoring alternative packing arrangements.

Pharmacological Implications

While biological data for the target compound are unavailable, structural analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit ligand-like coordination abilities and penicillin-like structural motifs.

Preparation Methods

Jacobson Reaction-Based Route

The Jacobson reaction, involving ortho-methylamine acetylation, nitrosation, and cyclization, was adapted from thieno[3,2-c]pyrazole syntheses. For the [3,4-c] isomer, methyl 3-aminothiophene-2-carboxylate (10 ) serves as the starting material (Scheme 1):

Scheme 1: Core Synthesis via Jacobson Reaction

  • Reduction of Ester to Alcohol :
    • 10 is reduced using lithium aluminum hydride (LAH) in 1,4-dioxane at reflux to yield (2-methyl-3-thienyl)amine (11 ).
    • Conditions : LAH (2 eq), 1,4-dioxane, reflux, 4 h.
    • Yield : 85–90% (crude).
  • N-Acetylation :

    • 11 is acetylated with acetic anhydride in dimethylacetamide (DMA) at 0–5°C.
    • Conditions : Ac₂O (1.2 eq), DMA, 2 h.
    • Yield : 92%.
  • Nitrosation and Cyclization :

    • The acetylated intermediate is treated with sodium nitrite in HCl to form the diazonium salt, which undergoes cyclization to thieno[3,4-c]pyrazole (12 ).
    • Conditions : NaNO₂ (1.5 eq), HCl (conc.), 0°C, 1 h.
    • Yield : 65–70%.

Palladium-Catalyzed Cyclization

An alternative route involves palladium-catalyzed amination (Scheme 2):

Scheme 2: Palladium-Mediated Core Formation

  • Synthesis of 3-Bromothiophene-2-carbaldehyde ( 23) :
    • Prepared via Vilsmeier-Haack formylation of 3-bromothiophene.
  • Hydrazone Formation :

    • 23 reacts with benzophenone hydrazone (27 ) in ethanol to form azine 24 .
  • Cyclization :

    • 24 undergoes palladium-catalyzed coupling with 27 (Pd(OAc)₂, dppf, Cs₂CO₃) in toluene at 100°C, yielding bishydrazone 25 .
    • Yield : 56% over two steps.
  • Hydrolysis :

    • 25 is hydrolyzed with concentrated HCl to afford the thienopyrazole core.

Introduction of the tert-Butyl Group

The tert-butyl group is introduced via nucleophilic substitution or during cyclization:

Alkylation of Pyrazole Nitrogen

  • 12 is treated with tert-butyl bromide in the presence of K₂CO₃ in DMA.
  • Conditions : tert-BuBr (1.2 eq), K₂CO₃ (2 eq), DMA, 80°C, 12 h.
  • Yield : 75% (13 ).

Synthesis of 2-(3,4-Dimethoxyphenyl)acetamide Side Chain

Preparation of 2-(3,4-Dimethoxyphenyl)acetic Acid

  • 3,4-Dimethoxybenzaldehyde undergoes Henry reaction with nitromethane, followed by reduction and hydrolysis to yield the acetic acid derivative.
  • Conditions : NH₄OAc, MeNO₂, EtOH, reflux; then H₂/Pd-C.
  • Yield : 82%.

Conversion to Acid Chloride

  • The acetic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Conditions : SOCl₂ (2 eq), reflux, 3 h.
  • Yield : 95%.

Amide Coupling

The final step involves coupling the thienopyrazole core (13 ) with the acyl chloride (Scheme 3):

Scheme 3: Amide Bond Formation

  • 13 is reacted with 2-(3,4-dimethoxyphenyl)acetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
  • Conditions : Acyl chloride (1.1 eq), TEA (2 eq), DCM, 0°C → RT, 6 h.
  • Yield : 88% (target compound).

Optimization and Challenges

  • Regioselectivity : The Jacobson reaction required strict temperature control to avoid byproducts like dimer 19 .
  • Solvent Choice : DMA enhanced reaction efficiency due to its high polarity and compatibility with strong bases.
  • Purification : Column chromatography (SiO₂, EtOAc/hexane) was critical for isolating the target compound from regioisomers.

Spectroscopic Characterization

Data from PubChem and analogous compounds confirm the structure:

  • ¹H NMR (CDCl₃) : δ 1.45 (s, 9H, tert-butyl), 3.85 (s, 6H, OCH₃), 4.25 (s, 2H, CH₂), 6.80–7.10 (m, 3H, aromatic).
  • MS (ESI) : m/z 375.5 [M+H]⁺.

Q & A

Q. How to optimize protocols for scaling up synthesis without compromising purity?

  • Answer:
  • Flow chemistry : Continuous reactors improve heat dissipation and reduce by-product formation at >10 g scale .
  • Crystallization : Recrystallize from ethanol/water (7:3 v/v) to achieve >99% purity .

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